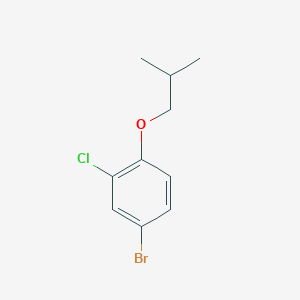

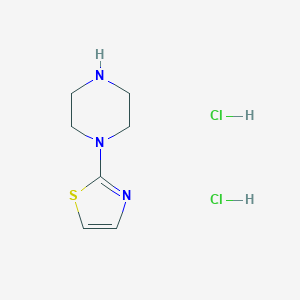

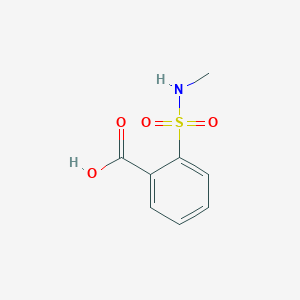

![molecular formula C10H18N2O2 B1323543 (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane CAS No. 956276-42-9](/img/structure/B1323543.png)

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-azabicyclo[3.1.1]heptanes, has been achieved through thermal intramolecular [2+2] cycloaddition . Another study describes a practical method for the synthesis of [3.1.1]propellane, a precursor to functionalized bicyclo[3.1.1]heptanes .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved via photocatalytic Minisci-like conditions . Another study reported a two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes via intramolecular [2+2]-photochemical cyclization .Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship

- First Synthesis of Diazabicycloheptane Derivatives: A significant advancement in the synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives, which allows for selective chemical addressing of the two nitrogen atoms in the core, facilitating the creation of various fused azetidines (Napolitano et al., 2009).

- Synthesis of Novel Agonists for Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Research exploring the synthesis of potent ligands for the alpha4beta2 nAChR subtype derived from 3,6-diazabicyclo[3.2.0]heptane. This study involved structure-activity relationship analyses focusing on substitution effects and stereochemical influences (Ji et al., 2007).

Biological Activities and Applications

- Bridged Diazabicycloheptanes in Medicinal Chemistry: A comprehensive description of the assembly and myriad of biological activities of compounds derived from diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane scaffolds (Murineddu et al., 2012).

- Pharmacological Characterization of 3,6-Diazabicycloheptanes: Investigation of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting nAChRs, with potential applications in reducing or preventing L-dopa-induced dyskinesias in several in vivo animal models. This study includes docking into homology models and pharmacophore elucidation (Strachan et al., 2014).

Advanced Synthesis Techniques

- Efficient Synthesis of Azabicycloheptanes: The development of concise synthetic sequences for N3- and N6-monoprotected 3,6-diazabicycloheptanes, serving as critical intermediates for the preparation of novel bridged bicyclic piperazines in medicinal chemistry research (Walker & Bedore, 2012).

Crystal Structure Analysis

- Crystal Structure of Diazabicycloheptane Derivatives: Detailed characterization of the molecular structure of 2,5-diazabicyclo[2.2.1]heptane, including insights into its crystallography and three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGWXZRHRQUYTA-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CNC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635274 |

Source

|

| Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane | |

CAS RN |

956276-42-9 |

Source

|

| Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

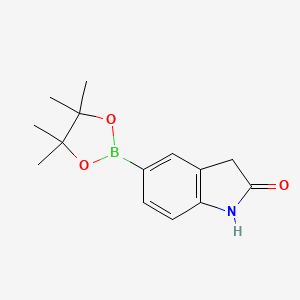

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)